
Acetic acid, trichloro-, 2-cyclohexen-1-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, trichloro-, 2-cyclohexen-1-yl ester is an organic compound with the molecular formula C8H9Cl3O2. It is an ester derived from trichloroacetic acid and 2-cyclohexen-1-ol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-cyclohexen-1-yl ester typically involves the esterification reaction between trichloroacetic acid and 2-cyclohexen-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves the removal of water to form the ester bond . The general reaction can be represented as follows:
CCl3COOH+C6H10OH→CCl3COOC6H9+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of catalysts, temperature control, and purification steps are crucial to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, trichloro-, 2-cyclohexen-1-yl ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution reactions.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield trichloroacetic acid and 2-cyclohexen-1-ol.
Reduction: Reduction reactions can convert the ester into corresponding alcohols and acids.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include trichloroacetic acid, 2-cyclohexen-1-ol, and various substituted esters depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetic acid, trichloro-, 2-cyclohexen-1-yl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid, trichloro-, 2-cyclohexen-1-yl ester involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing trichloroacetic acid and 2-cyclohexen-1-ol. Trichloroacetic acid can further participate in metabolic pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, dichloro-, 2-cyclohexen-1-yl ester
- Acetic acid, monochloro-, 2-cyclohexen-1-yl ester
- Acetic acid, trichloro-, 2-cyclopenten-1-yl ester
Uniqueness
Acetic acid, trichloro-, 2-cyclohexen-1-yl ester is unique due to the presence of three chlorine atoms in the acetic acid moiety, which significantly influences its reactivity and chemical properties. This makes it distinct from other similar esters with fewer chlorine atoms or different cyclic structures .
Propriétés
Numéro CAS |
66928-68-5 |
|---|---|
Formule moléculaire |
C8H9Cl3O2 |
Poids moléculaire |
243.5 g/mol |
Nom IUPAC |
cyclohex-2-en-1-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H9Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 |
Clé InChI |
FCKUQSZKVCGUON-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


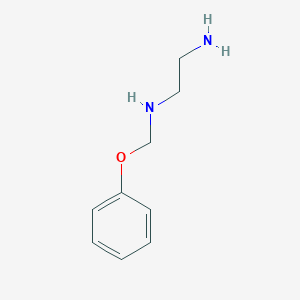

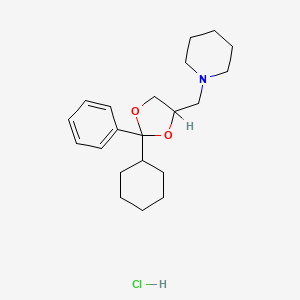

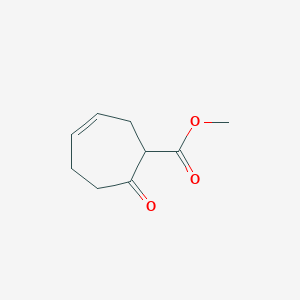
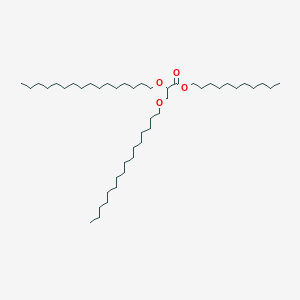
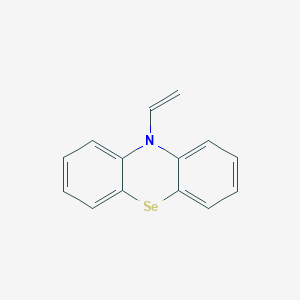
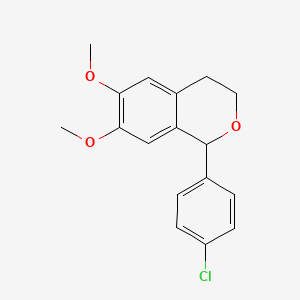
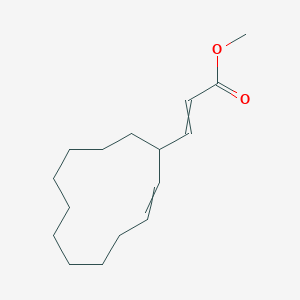
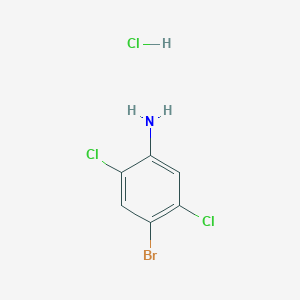
![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
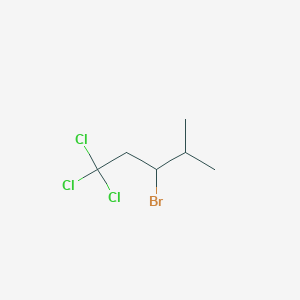
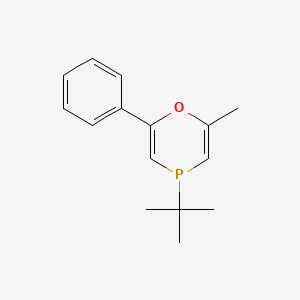
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
